3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride
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Overview
Description
3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride typically involves the cyclization of acetylenic ketones with hydrazines, followed by sulfonylation . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the purity and yield of the compound .
Chemical Reactions Analysis
3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various nucleophiles . The major products formed from these reactions are often sulfonamide derivatives and other heterocyclic compounds .
Scientific Research Applications
3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the inhibition of certain enzymes or the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
3-Cyclopropyl-1-isopropyl-1h-pyrazole-5-sulfonyl chloride can be compared with other similar compounds, such as:
- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride
- 3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
- 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.
Properties
Molecular Formula |
C9H13ClN2O2S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
5-cyclopropyl-2-propan-2-ylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)12-9(15(10,13)14)5-8(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
QVXYYJKYXCBNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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